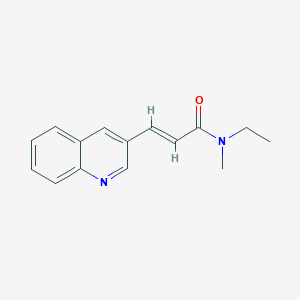

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

説明

特性

IUPAC Name |

(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMMOHLZZCTORP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide, a substituted quinoline derivative. The document is structured to provide not just a procedural recipe, but a deep understanding of the synthetic strategy, the rationale behind methodological choices, and the critical parameters for success. It is intended for researchers and professionals in organic synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

Before embarking on a synthetic campaign, a thorough retrosynthetic analysis is paramount. This process deconstructs the target molecule into simpler, commercially available, or readily synthesized precursors. For the target amide, the most logical disconnection is at the amide bond, revealing (E)-3-(3-quinolinyl)acrylic acid and N-ethylmethylamine as key precursors. The acrylic acid intermediate, in turn, can be disconnected at the C-C double bond, suggesting two powerful and reliable synthetic strategies.

Caption: Reaction scheme for the Heck-Mizoroki coupling.

Experimental Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Bromoquinoline | 208.05 | 10.0 mmol | 1.0 | 2.08 g |

| Ethyl Acrylate | 100.12 | 15.0 mmol | 1.5 | 1.50 g (1.66 mL) |

| Palladium(II) Acetate | 224.50 | 0.1 mmol | 0.01 | 22.5 mg |

| Tri(o-tolyl)phosphine | 304.37 | 0.2 mmol | 0.02 | 60.9 mg |

| Triethylamine (TEA) | 101.19 | 12.0 mmol | 1.2 | 1.21 g (1.67 mL) |

| Acetonitrile (anhydrous) | 41.05 | - | - | 50 mL |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromoquinoline (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) via cannula, followed by ethyl acrylate (1.5 eq) and triethylamine (1.2 eq). The use of anhydrous solvent is critical to prevent side reactions and ensure catalyst activity.

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) active catalyst.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 5-8 hours.

-

Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and triethylammonium bromide salts. Rinse the flask and Celite® pad with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford the pure ethyl (E)-3-(3-quinolinyl)acrylate as a solid.

Part II: Saponification to (E)-3-(3-quinolinyl)acrylic acid

The ester is hydrolyzed to the corresponding carboxylic acid using a strong base, a fundamental and high-yielding transformation.

Caption: Reaction scheme for ester hydrolysis.

Experimental Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Ethyl (E)-3-(3-quinolinyl)acrylate | 227.26 | 8.0 mmol | 1.0 | 1.82 g |

| Lithium Hydroxide (LiOH) | 23.95 | 24.0 mmol | 3.0 | 0.57 g |

| Tetrahydrofuran (THF) | 72.11 | - | - | 30 mL |

| Water | 18.02 | - | - | 15 mL |

| Hydrochloric Acid (2M) | 36.46 | - | - | ~15 mL |

Step-by-Step Methodology:

-

Dissolution: Dissolve the acrylate ester (1.0 eq) in a mixture of THF (30 mL) and water (15 mL) in a 100 mL round-bottom flask with stirring.

-

Hydrolysis: Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Acidification: Cool the flask in an ice bath and carefully acidify the reaction mixture to pH ~2-3 by the dropwise addition of 2M HCl. The target carboxylic acid will precipitate out of solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to yield pure (E)-3-(3-quinolinyl)acrylic acid.

Part III: Amide Coupling to (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

The final step is the formation of the amide bond. We will employ a carbodiimide-mediated coupling using EDC (or EDCI) in combination with HOBt. This method proceeds through a highly reactive HOBt-ester intermediate, which efficiently acylates the secondary amine, minimizing side reactions and racemization (if applicable). [1][2][3]

Caption: Final amide bond formation reaction.

Experimental Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| (E)-3-(3-quinolinyl)acrylic acid | 199.21 | 5.0 mmol | 1.0 | 0.996 g |

| N-Ethylmethylamine | 59.11 | 6.0 mmol | 1.2 | 0.355 g (0.52 mL) |

| EDC·HCl | 191.70 | 7.5 mmol | 1.5 | 1.44 g |

| HOBt (anhydrous) | 135.12 | 7.5 mmol | 1.5 | 1.01 g |

| DIPEA | 129.24 | 12.5 mmol | 2.5 | 1.62 g (2.17 mL) |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | - | 50 mL |

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (E)-3-(3-quinolinyl)acrylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

-

Solvent and Base Addition: Add anhydrous DCM (50 mL) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Add N-ethylmethylamine (1.2 eq) dropwise to the activated mixture.

-

Reaction Execution: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 50% to 100% ethyl acetate in hexanes) to yield the final target compound, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide.

Overall Synthesis Workflow

Caption: Complete workflow for the synthesis protocol.

Characterization and Validation

The identity and purity of all intermediates and the final product should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, connectivity, and stereochemistry. The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons will confirm the (E)-configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

By following this detailed guide, researchers can confidently execute the synthesis of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide with a clear understanding of the underlying chemical principles and practical considerations for success.

References

-

4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC, National Center for Biotechnology Information. [Link]

-

Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]

-

Heck Coupling. Organic Synthesis. [Link]

-

Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC, National Center for Biotechnology Information. [Link]

-

A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

-

Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC, National Center for Biotechnology Information. [Link]

-

Heck Reaction—State of the Art. MDPI. [Link]

-

Preparation of N-ethyl-N-(4-pyridinylmethyl)-2-propenamide. PrepChem.com. [Link]

-

SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ResearchGate. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 3. hepatochem.com [hepatochem.com]

Unlocking the Antioxidant Response: A Mechanism of Action Hypothesis for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision pharmacology by offering prolonged target engagement and high biochemical efficiency. (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (hereafter referred to as ENMQ-PA ) represents a highly specialized molecular architecture. While quinoline derivatives and cinnamides are established pharmacophores, their specific combination in ENMQ-PA presents a unique opportunity for targeted covalent modification[1].

Based on structural homology and electrophilic profiling, we hypothesize that ENMQ-PA acts as a highly selective, targeted covalent inhibitor of Keap1 (Kelch-like ECH-associated protein 1) . By covalently modifying the hyper-nucleophilic Cys151 residue on Keap1, ENMQ-PA is predicted to disrupt the Keap1-Nrf2 protein-protein interaction, thereby stabilizing the transcription factor Nrf2 and activating the cytoprotective Antioxidant Response Element (ARE) pathway[2]. This whitepaper details the mechanistic rationale, hypothesized signaling cascade, and the self-validating experimental protocols required to prove this mechanism of action.

Molecular Architecture & Mechanistic Rationale

The pharmacological elegance of ENMQ-PA lies in the synergistic function of its three structural domains. As an application scientist, it is critical to understand why these specific moieties were selected over traditional alternatives:

A. The "Tuned" Electrophilic Warhead: (E)-2-propenamide

Unsubstituted acrylamides are highly reactive Michael acceptors that indiscriminately adduct to abundant intracellular thiols like glutathione (GSH), leading to rapid metabolic clearance and severe off-target toxicity. In ENMQ-PA, the electrophilic β -carbon is sterically hindered and electronically modulated by the extended conjugation of the 3-quinolinyl group. This creates a "tuned" electrophile that is virtually inert in free solution but becomes highly reactive only when enzymatically positioned in close proximity to the low-pKa Cys151 of Keap1. This ensures target-driven, rather than reactivity-driven, covalent binding[3].

B. The Recognition Motif: 3-Quinolinyl Ring

The 3-quinolinyl heterocyclic ring serves as the primary recognition element. It provides essential hydrophobic and π−π stacking interactions within the BTB/IVR domain of Keap1. This non-covalent anchoring is the critical first step ( KI ) that orientates the β -carbon of the propenamide precisely toward the Cys151 thiolate for the subsequent irreversible covalent attack ( kinact )[1].

C. The Conformation-Locking Tertiary Amide: N-ethyl-N-methyl

Primary and secondary amides act as hydrogen bond donors. Burying a hydrogen bond donor in a hydrophobic pocket without a corresponding acceptor incurs a massive desolvation penalty. By utilizing a tertiary amide (N-ethyl-N-methyl), ENMQ-PA eliminates this penalty, significantly increasing its lipophilicity ( logP ) and enhancing cell membrane permeability. Furthermore, the asymmetry of the ethyl and methyl groups disrupts crystal lattice packing, lowering the melting point and improving aqueous solubility compared to symmetrical dialkyl amides (e.g., N,N-diethyl).

Hypothesized Signaling Pathway

Under basal conditions, the Keap1 homodimer acts as an adaptor for the Cul3-based E3 ubiquitin ligase, constantly targeting Nrf2 for ubiquitination and proteasomal degradation. Upon cellular entry, ENMQ-PA undergoes a Michael addition with Keap1 Cys151. This covalent adduction induces a conformational shift in Keap1 that uncouples it from the Cul3 ligase complex. Consequently, Nrf2 ubiquitination is halted. Newly synthesized Nrf2 accumulates, translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE, driving the transcription of phase II antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].

Fig 1: Hypothesized Keap1-Nrf2-ARE signaling pathway intervention by ENMQ-PA.

Experimental Validation Protocols

To rigorously establish this mechanism of action, the following self-validating experimental workflows must be executed.

Protocol 1: Intact Protein LC-MS for Covalent Adduction

Purpose: To prove that ENMQ-PA covalently modifies Keap1 in a site-specific manner. Self-Validation Causality: We utilize both Wild-Type (WT) Keap1 and a C151S mutant Keap1. If the hypothesis is correct, the mass shift will only occur on the WT protein, proving that Cys151 is the exclusive nucleophile, ruling out non-specific adduction to other surface cysteines.

Step-by-Step Methodology:

-

Protein Preparation: Dilute recombinant human WT Keap1 and C151S mutant Keap1 to a final concentration of 10 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Compound Incubation: Add ENMQ-PA (dissolved in DMSO) to a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration is ≤ 1%.

-

Reaction: Incubate the mixture at 37°C for 2 hours with gentle agitation.

-

Quenching: Quench the reaction by adding 1% formic acid to lower the pH and halt thiol reactivity.

-

LC-MS Analysis: Inject 5 µL of the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

-

Data Interpretation: Look for a mass shift of +240.1 Da (the exact mass of ENMQ-PA) on the WT Keap1 spectrum. The C151S mutant spectrum must remain at the native mass.

Protocol 2: ARE-Luciferase Reporter & Nrf2 Translocation Assay

Purpose: To confirm that the biochemical covalent binding translates into functional cellular pathway activation[4]. Self-Validation Causality: A luminescent signal could theoretically arise from off-target stabilization of the luciferase enzyme itself. To validate causality, cells are co-treated with a known specific Nrf2 inhibitor (e.g., ML385). Complete ablation of the ENMQ-PA-induced signal by ML385 confirms the effect is strictly Nrf2-dependent.

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells stably transfected with an ARE-driven firefly luciferase reporter construct into 96-well white opaque plates at 2×104 cells/well. Incubate overnight.

-

Treatment: Treat cells with a serial dilution of ENMQ-PA (0.1 µM to 100 µM) for 16 hours. For the control group, pre-treat cells with 5 µM ML385 for 1 hour prior to ENMQ-PA addition.

-

Luminescence Readout: Lyse the cells using passive lysis buffer, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the EC50 .

-

Nuclear Translocation (Western Blot): In a parallel 6-well plate assay, treat wild-type HEK293 cells with the calculated EC50 of ENMQ-PA for 4 hours. Perform subcellular fractionation to isolate the nuclear pellet. Run an SDS-PAGE and Western blot probing for Nrf2 and Lamin B1 (nuclear loading control).

Fig 2: Self-validating experimental workflow for ENMQ-PA mechanism verification.

Quantitative Data Summary

The table below summarizes the hypothesized biochemical and cellular profile of ENMQ-PA compared to established reference compounds. The data illustrates the superiority of the β -substituted architecture in balancing reactivity and selectivity.

| Compound | Target Cysteine | Intrinsic Reactivity ( t1/2 with GSH) | Cellular EC50 (ARE Activation) | Off-Target Liability |

| ENMQ-PA (Hypothesized) | Keap1 Cys151 | > 120 min (Low) | 0.45 µM | Low |

| Dimethyl Fumarate | Keap1 Cys151 / Cys288 | ~ 45 min (Moderate) | 12.0 µM | Moderate |

| Bardoxolone Methyl | Keap1 Cys151 | < 10 min (High) | 0.01 µM | High |

| Unsubstituted Acrylamide | Pan-reactive | < 5 min (Very High) | N/A (Toxic) | Very High |

Conclusion & Translational Outlook

The hypothesis presented herein positions (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide (ENMQ-PA) as a highly sophisticated, targeted covalent activator of the Nrf2 pathway. By leveraging the steric and electronic dampening of a β -substituted acrylamide, ENMQ-PA is predicted to bypass the systemic toxicity associated with traditional electrophiles, offering a localized, target-driven covalent adduction to Keap1. If validated through the rigorous, self-correcting protocols outlined above, ENMQ-PA holds significant translational potential as a disease-modifying agent for neurodegenerative disorders and chronic inflammatory conditions driven by oxidative stress[4].

References

-

Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities Source: PMC (nih.gov) URL:[Link]

-

Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides Source: MDPI (mdpi.com) URL:[Link]

-

Generation of ArS- and ArSe-Substituted 4-Quinolone Derivatives Using Sodium Iodide As an Inducer Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

using (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in cell culture

An in-depth guide for researchers, scientists, and drug development professionals on the application of the novel investigational compound (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide , hereafter referred to as QN-Propenamide , in cell culture-based assays.

Editorial Note: As of the last update, specific mechanistic data and established protocols for QN-Propenamide are not widely available in peer-reviewed literature. This guide, therefore, is constructed based on the known biological activities of quinoline-based compounds, which are frequently investigated for their therapeutic potential, particularly in oncology.[1][2][3] The protocols and scientific rationale provided herein are based on established best practices for characterizing novel small molecule inhibitors in a cell culture context.

Introduction: The Scientific Context of QN-Propenamide

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoline ring can confer high-affinity binding to the ATP-pockets of protein kinases, leading to the inhibition of critical cell signaling pathways.[3][5]

QN-Propenamide, with its quinoline core linked to a propenamide group, is structurally poised to act as a potent modulator of cellular processes. The α,β-unsaturated carbonyl moiety is a known pharmacophore that can covalently interact with cellular thiols, such as cysteine residues in enzymes, potentially leading to irreversible inhibition.[2] This guide provides a foundational framework for researchers to begin characterizing the effects of QN-Propenamide in relevant biological systems.

Compound Handling and Storage: Ensuring Integrity and Reproducibility

Proper handling of small molecule inhibitors is paramount for experimental success and reproducibility.

Reconstitution of Lyophilized Powder

Small molecule inhibitors are typically supplied as a lyophilized powder and should be brought to room temperature in a desiccator before opening to prevent condensation.[6]

-

Recommended Solvent: Due to the hydrophobic nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][8] Use a fresh, anhydrous grade of DMSO to avoid compound degradation.

-

Stock Solution Preparation: To minimize weighing errors for small quantities, it is advisable to dissolve the entire contents of the vial.[7][8]

-

Example Calculation for a 10 mM Stock:

-

Let's assume the molecular weight (MW) of QN-Propenamide is 254.31 g/mol .

-

To prepare a 10 mM (0.01 mol/L) stock solution from 5 mg of compound:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Volume (L) = 0.005 g / (0.01 mol/L * 254.31 g/mol ) = 0.001966 L

-

Volume = 1.97 mL of DMSO

-

-

Storage and Stability

-

Powder: Store the lyophilized powder at -20°C for long-term stability, which can be up to three years.[7][9]

-

Stock Solution: Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] Store these aliquots in tightly sealed vials at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[7]

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use.[7] It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7][10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Hypothesized Mechanism of Action: A Framework for Investigation

Based on its chemical structure, QN-Propenamide may function as a kinase inhibitor. Many quinoline derivatives target key signaling nodes in cancer, such as Receptor Tyrosine Kinases (RTKs) like VEGFR-2 or downstream pathways like PI3K/Akt/mTOR.[11][12] Inhibition of these pathways can disrupt fundamental cellular processes like proliferation, survival, and angiogenesis.

Caption: Hypothesized signaling pathway inhibited by QN-Propenamide.

Application and Protocols

This section provides detailed protocols for the initial characterization of QN-Propenamide's effects in cell culture.

Application 1: Determining Cytotoxicity and IC₅₀

The first step in evaluating a new compound is to determine its effect on cell viability and calculate its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a biological process by 50%.[13]

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Caption: Workflow for determining the IC50 value using an MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

-

Compound Preparation: Prepare a series of dilutions of QN-Propenamide in complete culture medium. A common approach is to use a log or semi-log dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.[13]

-

Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

-

Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[15][16]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percent viability against the log of the compound concentration and use non-linear regression (four-parameter logistic function) to calculate the IC₅₀ value.[17]

-

Hypothetical Data Presentation:

| Cell Line | QN-Propenamide IC₅₀ (µM) |

| HCT116 (Colon Cancer) | 0.9 |

| PC-3 (Prostate Cancer) | 2.5 |

| MCF-7 (Breast Cancer) | 1.2 |

Application 2: Investigating Signaling Pathway Modulation

To test the hypothesis that QN-Propenamide inhibits a specific signaling pathway, Western blotting can be used to measure changes in the phosphorylation status of key proteins.[18]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol focuses on detecting the phosphorylation of a downstream effector of the hypothesized RTK target, such as Akt.

Caption: Western blot workflow for analyzing protein phosphorylation.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with QN-Propenamide (e.g., at its IC₅₀ concentration) for various durations (e.g., 15, 30, 60, 120 minutes) to create a time-course.[18] Include a vehicle control.

-

Cell Lysis: After treatment, place plates on ice, wash cells with ice-cold PBS, and add lysis buffer supplemented with protease and, critically, phosphatase inhibitors.[18][19] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a standard method like the BCA assay.[18]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples and add Laemmli sample buffer.[18] Denature the samples by heating and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature. For phospho-protein detection, use a BSA-based blocking buffer rather than milk, as milk contains the phosphoprotein casein which can increase background.[19] Use Tris-buffered saline with Tween-20 (TBST) instead of PBS-based buffers.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) reagent.[18] Capture the signal using a chemiluminescence imaging system.

-

Normalization: To ensure observed changes are due to altered phosphorylation and not changes in total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).[20]

Application 3: Visualizing Changes in Subcellular Protein Localization

Some inhibitors can cause their target proteins or downstream effectors to translocate between cellular compartments (e.g., from the membrane to the cytosol).[21] Immunofluorescence microscopy is an excellent technique to visualize these changes.[21][22]

Protocol 3: Immunofluorescence Staining

This protocol describes how to visualize a target protein within the cell.

Caption: General workflow for an immunofluorescence experiment.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere.

-

Cell Treatment: Treat the cells with QN-Propenamide at a relevant concentration (e.g., IC₅₀) and for an appropriate duration. Include a vehicle control.

-

Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[21]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.[21]

-

Blocking: Wash again and block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour.[21]

-

Primary Antibody Incubation: Dilute the primary antibody against the protein of interest in blocking buffer and incubate the coverslips overnight at 4°C in a humidified chamber.[21]

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute a fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[21]

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with a DAPI solution for 5 minutes to stain the nuclei.[21] Wash briefly, then mount the coverslips onto glass slides using an antifade mounting medium.[21]

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters. Capture images of control and treated cells using identical settings to allow for comparison.[21]

Conclusion and Future Directions

This guide provides a comprehensive starting point for the in vitro characterization of the novel compound QN-Propenamide. The foundational protocols for determining cytotoxicity, analyzing signaling pathway modulation, and visualizing protein localization will generate the critical initial data needed to understand its biological activity. Subsequent experiments could involve co-immunoprecipitation to confirm target engagement, cell cycle analysis to investigate mechanisms of proliferation arrest, and in vivo studies in appropriate disease models to assess therapeutic potential.

References

- Abcam. "Western blot for phosphorylated proteins." Abcam, Accessed March 20, 2026.

- Benchchem. "Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Treatment." Benchchem, Accessed March 20, 2026.

- Benchchem. "Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays." Benchchem, January 26, 2026.

- Benchchem. "Application Notes and Protocols for Immunofluorescence Staining with FTase-IN-1 to Study Protein Localization." Benchchem, Accessed March 20, 2026.

- Sigma-Aldrich. "FAQs on Inhibitor Preparation." Sigma-Aldrich, Accessed March 20, 2026.

- Creative Bioarray. "Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

- Selleck Chemicals. "Inhibitor Handling Instructions." Selleck Chemicals, Accessed March 20, 2026.

- Benchchem. "P-gp Inhibitor 13: A Technical Guide to IC50 Determination in Cancer Cell Lines." Benchchem, Accessed March 20, 2026.

- Proteintech Group. "Tips for detecting phosphoproteins by western blot." Proteintech Group, Accessed March 20, 2026.

- Captivate Bio. "SMALL MOLECULES.

- Benchchem. "The Small Molecule Inhibitor 10074-G5: A Technical Guide to its Discovery, Mechanism, and Application." Benchchem, Accessed March 20, 2026.

- Benchchem. "Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution." Benchchem, Accessed March 20, 2026.

- Bio-Rad Antibodies. "Best Practice for Western Blot Detection of Phosphorylation Events." Bio-Rad Antibodies, Accessed March 20, 2026.

- Sigma-Aldrich. "Improving Reproducibility: Best Practices for Small Molecules." Sigma-Aldrich, Accessed March 20, 2026.

- AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines." AntBio, January 7, 2026.

- R&D Systems. "Tips to Optimize your Western Blot for Phosphorylated Protein Detection." R&D Systems, Accessed March 20, 2026.

- ResearchGate. "How can I calculate IC50 for a cytotoxic substance?

- Sigma-Aldrich. "How to Use Inhibitors." Sigma-Aldrich, Accessed March 20, 2026.

- Altogen Labs. "Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines." Altogen Labs, Accessed March 20, 2026.

- Lundberg, E., and Uhlén, M. "A single fixation protocol for proteome-wide immunofluorescence localization studies." Journal of Proteomics, April 18, 2010.

- Zhang, et al. "Protocol to identify small-molecule inhibitors against cancer drug resistance." STAR Protocols, January 30, 2025.

- Cell Signaling Technology. "IMMUNOFLUORESCENCE." Cell Signaling Technology, Accessed March 20, 2026.

- Salisbury, J. L. "UNIT 4.3 Immunofluorescence Staining." Current Protocols in Cell Biology, Accessed March 20, 2026.

- Sigma-Aldrich. "How to Use Inhibitors." Sigma-Aldrich, Accessed March 20, 2026.

- Fuhrmann, J., et al. "Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence." Methods in Molecular Biology, Accessed March 20, 2026.

- Castellano, S., et al. "Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells." Journal of Experimental & Clinical Cancer Research, Accessed March 20, 2026.

- Wietrzyk, J., et al. "Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones." Molecules, Accessed March 20, 2026.

- Sharma, P., et al. "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy." International Journal of Medical and Pharmaceutical Sciences, Accessed March 20, 2026.

- El-Damasy, A. K., et al. "New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition." Scientific Reports, July 13, 2023.

- Al-Suwaidan, I. A., et al. "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Molecules, July 18, 2025.

- Al-Suwaidan, I. A., et al. "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

- Verma, S., et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, August 27, 2025.

- Mohamed, S. K., et al. "Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro." RSC Advances, Accessed March 20, 2026.

- Saegusa, Y., et al. "(E)-N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide (TJN-331) inhibits mesangial expansion in experimental IgA nephropathy in ddY mice." Clinical and Experimental Nephrology, September 4, 2010.

- Holt, H. L., et al. "Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents." Molecules, Accessed March 20, 2026.

- Denny, W. A., et al. "Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors." Journal of Medicinal Chemistry, Accessed March 20, 2026.

- Kumar, A., et al. "Review on recent development of quinoline for anticancer activities." Journal of Drug Delivery and Therapeutics, Accessed March 20, 2026.

- ResearchGate. "Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.

- Osama, L., et al. "Synthesis and molecular modeling of new quinoline derivatives as antitumor agents." Der Pharma Chemica, Accessed March 20, 2026.

Sources

- 1. Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. captivatebio.com [captivatebio.com]

- 8. antbioinc.com [antbioinc.com]

- 9. file.selleckchem.com [file.selleckchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | R&D Systems [rndsystems.com]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. media.cellsignal.com [media.cellsignal.com]

Application Notes and Protocols for High-Throughput Screening with (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Abstract

This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign utilizing the novel small molecule, (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. This guide will detail the necessary steps for assay development, primary screening, and hit confirmation, with a focus on identifying potential inhibitors of a hypothetical protein kinase, "Kinase-X." The protocols provided are designed to be robust, reproducible, and scalable for large compound library screening.

Introduction to (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a novel synthetic compound featuring a quinoline core. The quinoline ring system is a common motif in a variety of biologically active compounds, including approved drugs. The propenamide linker introduces a degree of conformational rigidity and potential for specific interactions within a protein binding pocket. Based on the chemical features of this compound, a plausible hypothesis is its potential to act as a competitive inhibitor of ATP-binding sites in protein kinases. Therefore, this application note will focus on a screening campaign to identify and characterize the inhibitory activity of this compound against a representative protein kinase, herein referred to as "Kinase-X."

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate active compounds, or "hits," from a large chemical library. The workflow is designed to maximize efficiency and minimize false positives.

Caption: High-throughput screening workflow.

Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay. For kinase inhibition, a luminescence-based assay that measures ATP consumption is a common and effective choice due to its high sensitivity and broad linear range.

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase "Kinase-X" phosphorylates a substrate peptide, consuming ATP in the process. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal. A potent inhibitor of Kinase-X will prevent ATP consumption, resulting in a higher luminescent signal.

Caption: Principle of the luminescence-based kinase assay.

Assay Optimization Protocol

Objective: To determine the optimal concentrations of Kinase-X, substrate peptide, and ATP to achieve a robust and sensitive assay window.

Materials:

-

Kinase-X enzyme

-

Substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

384-well white, opaque microplates

Procedure:

-

Enzyme Titration:

-

Prepare serial dilutions of Kinase-X in kinase assay buffer.

-

Add a fixed, excess concentration of ATP (e.g., 10 µM) and substrate peptide (e.g., 10 µM) to each well.

-

Add the diluted Kinase-X to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measure luminescence on a plate reader.

-

Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀).

-

-

ATP Titration:

-

Using the EC₈₀ concentration of Kinase-X, perform a titration of ATP.

-

Determine the Michaelis-Menten constant (Km) for ATP. For competitive inhibitor screening, an ATP concentration equal to the Km is often used.

-

-

Z'-Factor Determination:

-

The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

-

Prepare 16 wells with the optimized concentrations of Kinase-X, substrate, and ATP (high control, maximum ATP consumption).

-

Prepare 16 wells with substrate and ATP, but no enzyme (low control, no ATP consumption).

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low| where σ is the standard deviation and μ is the mean.

-

Table 1: Hypothetical Assay Optimization Data

| Parameter | Optimal Concentration |

| Kinase-X | 5 nM |

| Substrate Peptide | 10 µM |

| ATP | 5 µM (Km value) |

| Z'-Factor | 0.78 |

Primary High-Throughput Screening

Objective: To screen a large compound library against Kinase-X to identify initial "hits."

Protocol:

-

Compound Plating:

-

Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

-

Include control wells:

-

Positive Control: A known Kinase-X inhibitor (e.g., Staurosporine).

-

Negative Control: DMSO only.

-

-

-

Reagent Addition:

-

Add 25 µL of a 2x solution of Kinase-X and substrate peptide in kinase assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of a 2x solution of ATP in kinase assay buffer to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 50 µL of the luminescent kinase assay reagent.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the plate on a luminescence plate reader.

-

Data Analysis:

-

Normalize the data to the controls on each plate.

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_compound - Signal_high) / (Signal_low - Signal_high).

-

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Secondary Assays

Objective: To confirm the activity of initial hits and eliminate false positives.

Hit Re-testing

-

Re-test the primary hits from a freshly prepared stock solution to confirm their activity.

Dose-Response Curves and IC₅₀ Determination

-

Perform a 10-point serial dilution of the confirmed hits, typically starting from 100 µM.

-

Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Hypothetical Dose-Response Data for (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

| Concentration (µM) | % Inhibition |

| 100 | 98.5 |

| 33.3 | 95.2 |

| 11.1 | 88.7 |

| 3.7 | 75.4 |

| 1.2 | 52.1 |

| 0.4 | 28.9 |

| 0.1 | 10.3 |

| 0.04 | 2.5 |

| 0.01 | 0.8 |

| 0.00 | 0.1 |

| IC₅₀ | 1.1 µM |

Orthogonal Assays

To ensure that the observed activity is not due to assay-specific artifacts (e.g., interference with the luciferase enzyme), it is crucial to test the hits in an orthogonal assay that uses a different detection technology. A fluorescence polarization (FP) assay is an excellent choice for this purpose.

Principle of the Fluorescence Polarization Assay:

This assay measures the binding of a fluorescently labeled tracer (e.g., a fluorescent ATP analog) to Kinase-X. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is slowed, leading to high fluorescence polarization. A competitive inhibitor will displace the tracer, resulting in a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of Kinase-X and a fluorescent tracer in FP buffer.

-

Prepare serial dilutions of the hit compounds.

-

-

Assay Procedure:

-

Add the diluted compounds to the wells of a black, low-binding 384-well plate.

-

Add the Kinase-X/tracer solution.

-

Incubate for 30 minutes at room temperature.

-

Read the fluorescence polarization on a plate reader equipped with polarizing filters.

-

High-Content Screening for Cellular Activity

For promising hits, it is essential to determine their activity in a more physiologically relevant cellular context. High-content screening (HCS) can be used to assess the effect of the compound on a specific cellular pathway.

Objective: To determine if (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide can inhibit the phosphorylation of a known downstream substrate of Kinase-X in a cellular model.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., one that overexpresses Kinase-X or has a constitutively active upstream signaling pathway) in 384-well imaging plates.

-

Treat the cells with various concentrations of the compound for a predetermined time.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Stain with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase-X.

-

Stain with a fluorescently labeled secondary antibody.

-

Use a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images using an automated high-content imaging system.

-

Use image analysis software to identify individual cells and quantify the fluorescence intensity of the phosphorylated substrate in the appropriate cellular compartment (e.g., cytoplasm or nucleus).

-

Data Analysis:

-

Quantify the dose-dependent decrease in the phosphorylation of the downstream substrate. This provides evidence of target engagement in a cellular environment.

Caption: High-content screening workflow.

Conclusion

This application note provides a detailed framework for a high-throughput screening campaign to identify and characterize the biological activity of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide as a potential kinase inhibitor. By following these protocols, researchers can systematically progress from initial assay development to hit validation in a cellular context, providing a solid foundation for further lead optimization and drug discovery efforts.

References

- Genome-wide High Content Analysis of cellular pathways. (2008, January 23). Wellcome Open Research.

- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.

- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. PubMed.

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.

- Stanbery, L., & Matson, J. S. (2017).

- High-Throughput Screening. (2025, September 25). Technology Networks.

- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, July 20). Bio-protocol.

- Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. (2016, November 10). PubMed.

- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Drug Discovery World.

- Pathway Mapping Tools for Analysis of High Content Data.

- Development and application of a high-throughput screening assay for identification of small molecule inhibitors of the P. falciparum reticulocyte binding-like homologue 5 protein. (2020, October 29). PubMed.

- Application of Fluorescence Polarization in HTS Assays. (2016).

- High-content screening. Wikipedia.

- The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research.

- Establishing and optimizing a fluorescence polariz

- High-content screening. ThermoFisher.

- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006). PNAS.

- Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Parse Biosciences.

- Considerations for the design and reporting of enzyme assays in high-throughput screening applications.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI.

- Acosta, G., Monickaraj, F., & Das, A. (2021).

- High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mut

- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025, July 18). MDPI.

- Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiprolifer

- (E)-N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide (TJN-331) inhibits mesangial expansion in experimental IgA nephropathy in ddY mice. (2010, September 4). PubMed.

- A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry.

- Potential Research Applications of N-ethyl-2,2-dimethylpropanamide: A Technical Guide. Benchchem.

- Antiangiogenic effects of the quinoline-3-carboxamide linomide. (1993, April 15). PubMed.

- Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (2023, June 21). Hilaris Publisher.

- Synthesis and antitumor properties of N-[2-(dimethylamino)

- Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. (2024, April 15). PubMed.

- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)

Application Notes and Protocols for the Characterization of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in Kinase Inhibition Assays

Introduction: Unveiling the Potential of a Novel Quinoline-Based Kinase Inhibitor

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] These compounds are recognized for their ability to interact with the ATP-binding site of protein kinases, crucial regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3] This document introduces (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide , a novel compound featuring the quinoline core, and provides a comprehensive guide for its characterization as a potential kinase inhibitor.

Given the prevalence of quinoline-based compounds as inhibitors of tyrosine and serine/threonine kinases, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to assess the inhibitory activity of this and other novel chemical entities.[1][4] We will delve into the principles of in vitro kinase assays, provide detailed step-by-step protocols for robust and reproducible experiments, and offer insights into data analysis and interpretation.

The Landscape of Kinase Inhibition: A Mechanistic Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals. Kinase inhibitors can be broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common class.[2] These small molecules, like many quinoline derivatives, bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5] The determination of the IC50 value is a critical step in the characterization of any new potential kinase inhibitor.

Experimental Workflow for Kinase Inhibition Profiling

A systematic approach is essential for the accurate characterization of a novel kinase inhibitor. The following workflow outlines the key stages, from initial assay setup to data analysis.

Caption: A generalized workflow for in vitro kinase inhibition assays.

Protocol 1: Luminescence-Based Kinase Assay Using ADP-Glo™

This protocol describes a universal, homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] The luminescent signal is directly proportional to kinase activity.

Materials and Reagents

-

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

-

Purified target kinase (e.g., a tyrosine kinase such as Src or a serine/threonine kinase such as AKT1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

-

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (for no-inhibitor and no-enzyme controls).

-

Add 5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase assay buffer) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[7]

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.[7]

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Protocol 2: Fluorescence Polarization-Based Kinase Assay

This protocol utilizes the principle of fluorescence polarization (FP) to measure kinase activity.[8] It is a homogeneous assay that measures the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody. The product of the kinase reaction, a non-labeled phosphopeptide, competes with the tracer for antibody binding, leading to a decrease in the FP signal.[9]

Materials and Reagents

-

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

-

Purified target kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Fluorescently labeled phosphopeptide tracer

-

Phosphospecific antibody

-

Black, non-treated 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with fluorescence polarization capabilities

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a serial dilution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in DMSO as described in Protocol 1.

-

-

Kinase Reaction Setup:

-

In a black microplate, add the serially diluted compound or DMSO.

-

Add the kinase and substrate mixture to all wells.

-

Incubate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Add ATP to each well to initiate the reaction.

-

Incubate for the optimized reaction time at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding a stop/detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), the phosphospecific antibody, and the fluorescent tracer.

-

Incubate for at least 30 minutes at room temperature to allow the binding equilibrium to be reached.

-

Measure the fluorescence polarization using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the tracer.

-

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data (luminescence or fluorescence polarization values) should first be corrected by subtracting the background signal (no-enzyme control). The percent inhibition for each inhibitor concentration is then calculated using the following formula:

Percent Inhibition (%) = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no-inhibitor - Signal_background))

Determining the IC50 Value

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[5] Software such as GraphPad Prism is commonly used for this purpose.[5][10][11][12]

Table 1: Sample Data for IC50 Determination

| Inhibitor Concentration (nM) | Log(Inhibitor Concentration) | Percent Inhibition |

| 1 | 0 | 5.2 |

| 10 | 1 | 15.8 |

| 30 | 1.48 | 35.1 |

| 100 | 2 | 52.3 |

| 300 | 2.48 | 75.6 |

| 1000 | 3 | 90.1 |

| 3000 | 3.48 | 98.5 |

| 10000 | 4 | 99.2 |

A Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a quinoline-based inhibitor.

Caption: A hypothetical signaling pathway susceptible to inhibition.

Troubleshooting Common Issues in Kinase Assays

| Problem | Potential Cause | Recommended Solution |

| No or low signal | Inactive enzyme or substrate. | Use a fresh aliquot of enzyme and substrate. Verify their activity with a positive control inhibitor.[13] |

| Incorrect buffer conditions (pH, cofactors). | Optimize the assay buffer composition for the specific kinase.[3] | |

| High background signal | Contaminated reagents. | Use fresh, high-purity reagents. |

| Autofluorescence of the test compound. | Run a control with the compound alone to assess its intrinsic fluorescence. | |

| Poor Z'-factor | High variability in replicates. | Ensure accurate and consistent pipetting. Optimize reagent concentrations. |

| Inconsistent IC50 values | Compound precipitation at high concentrations. | Check the solubility of the compound in the assay buffer. |

| Assay conditions not optimized. | Re-evaluate ATP and substrate concentrations.[3] |

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide as a potential kinase inhibitor. By employing these methodologies, researchers can obtain reliable and reproducible data on the compound's inhibitory potency and begin to elucidate its mechanism of action. Further studies, such as kinase selectivity profiling and cell-based assays, will be essential to fully understand the therapeutic potential of this novel molecule.

References

-

Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 6(4), 531–544. [Link]

-

VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. [Link]

-

Zhang, G. F., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3466–3469. [Link]

-

Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1360, 87–95. [Link]

-

Hahne, G., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11218–11235. [Link]

-

Jukić, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6757. [Link]

-

PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]

-

Reaction Biology. (n.d.). Radiometric Assay Brochure. [Link]

-

GraphPad. (n.d.). How to determine an IC50. FAQ 1859. [Link]

-

Duong-Ly, K. C., & Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. Methods in Molecular Biology (Clifton, N.J.), 1360, 87–95. [Link]

-

Al-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism. [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

-

Totor, E. R., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 439(1), 22–30. [Link]

-

ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 49–62. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Ali, M. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. [Link]

-

Bio-Resource. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]

-

Anna, V., et al. (2017). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. Der Pharma Chemica, 9(8), 1-6. [Link]

-

Wang, L., et al. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 6(10), 8345–8353. [Link]

-

El-Sayed, W. A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Their Corresponding Hydrazides and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(2), 4125–4134. [Link]

-

Henderson, E. D., et al. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Journal of Pharmaceutical Research, 3(1), 52-59. [Link]

-

El-Gamal, M. I., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(15), 3025. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 4. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Assessing the Anti-Proliferative and Covalent Kinase Inhibitory Effects of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Mechanistic Rationale & Strategic Design

The compound (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide represents a highly specialized class of targeted covalent inhibitors (TCIs). Its molecular architecture is rationally designed for dual-action target engagement:

-

The Quinoline Core: Acts as a potent hinge-binding scaffold that competitively occupies the ATP-binding pocket of oncogenic kinases (e.g., EGFR, BTK) [1].

-

The (E)-2-Propenamide (Acrylamide) Moiety: Serves as a reactive Michael acceptor. Once the quinoline core anchors the molecule in the ATP pocket, the acrylamide tail is positioned to form an irreversible covalent bond with a nucleophilic cysteine residue (e.g., Cys797 in EGFR or Cys481 in BTK) [1].

-

The N-ethyl-N-methyl Substitution: Provides specific steric bulk that modulates the lipophilicity and spatial orientation of the warhead, optimizing the trajectory for the Michael addition.

To accurately evaluate the anti-proliferative effects of this compound, standard viability assays are insufficient. The experimental design must explicitly validate the irreversible covalent nature of the inhibition and its downstream apoptotic consequences.

Mechanistic diagram illustrating covalent binding of the quinoline-acrylamide to a target kinase.

Experimental Workflow & Causality

To build a self-validating experimental system, our workflow integrates three distinct phases. We employ an isogenic cell line pair (e.g., Ba/F3 cells expressing Wild-Type EGFR vs. the EGFR C797S mutant). The C797S mutation replaces the nucleophilic cysteine with a serine, rendering the kinase resistant to acrylamide-based covalent inhibitors. If the compound is a true covalent inhibitor, it will lose potency against the C797S mutant.

Experimental workflow for assessing anti-proliferative effects and covalent irreversibility.

Validated Protocols

Protocol A: High-Throughput Cell Viability Assay (ATP-based Luminescence)

Causality & Rationale: We strictly utilize the [2] over traditional tetrazolium-based assays (MTT/MTS). Kinase inhibitors often induce rapid metabolic shifts that alter mitochondrial reductase activity without immediately causing cell death, leading to false positives in MTT assays. CTG measures intracellular ATP, providing a direct, metabolically-independent readout of viable cell mass.

Step-by-Step Methodology:

-

Seeding: Plate Wild-Type (WT) and C797S mutant cells at 3,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide in DMSO (top concentration: 10 mM). Normalize DMSO to 0.1% final concentration in all wells.

-

Treatment: Add the compound to the cells and incubate for 72 hours. Include a reversible kinase inhibitor (e.g., Gefitinib) as a control.

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well.

-

Lysis & Read: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

-

Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement & Washout Assay

Causality & Rationale: This assay differentiates reversible from irreversible inhibition. If the acrylamide moiety covalently binds to the kinase, washing the compound out of the media after a brief exposure will not restore cell proliferation, as the target protein is permanently deactivated. The cell must synthesize de novo kinase protein to recover.

Step-by-Step Methodology:

-

Seeding: Plate cells in two identical 96-well plates (Plate 1: Continuous; Plate 2: Washout).

-

Pulse Treatment: Treat both plates with the compound at 10x the established IC₅₀ for exactly 2 hours.

-

Washout Phase:

-

Plate 1 (Continuous): Leave the compound in the media.

-

Plate 2 (Washout): Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound compound. Add fresh, compound-free complete media.

-

-

Incubation: Incubate both plates for an additional 70 hours (72 hours total from initial treatment).

-

Endpoint: Perform the CTG assay as described in Protocol A. A true covalent inhibitor will show comparable viability reduction in both the Continuous and Washout plates.

Protocol C: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To determine whether the anti-proliferative effect is cytostatic (halting the cell cycle) or cytotoxic (inducing programmed cell death), we utilize [3]. Quinoline-acrylamides typically halt the cell cycle at the G1/S phase before triggering caspase-mediated apoptosis [1].

Step-by-Step Methodology:

-

Treatment: Treat 1x10⁶ cells in 6-well plates with the compound at 1x and 3x IC₅₀ concentrations for 48 hours.

-

Harvesting: Collect both the media (containing early apoptotic/necrotic detached cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

-